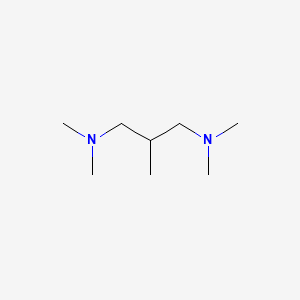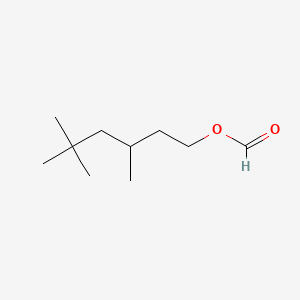
2,5,7-トリクロロキノリン-8-オール
説明
2,5,7-Trichloroquinolin-8-ol is a chlorinated derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry
科学的研究の応用
2,5,7-Trichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. This can be achieved through various methods, including:
Direct Chlorination: Quinolin-8-ol is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions.
Electrophilic Substitution: Another method involves the electrophilic substitution of quinolin-8-ol using chlorinating agents like sulfuryl chloride or phosphorus pentachloride. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,5,7-Trichloroquinolin-8-ol is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the chlorination process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: 2,5,7-Trichloroquinolin-8-ol can undergo oxidation reactions to form quinolin-8-one derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,5,7-Trichloroquinolin-8-ol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of partially or fully dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Reagents such as sodium methoxide or potassium thiolate are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: Dechlorinated quinolin-8-ol derivatives.
Substitution: Functionalized quinolin-8-ol derivatives with various substituents.
作用機序
The mechanism of action of 2,5,7-Trichloroquinolin-8-ol involves its interaction with cellular components such as DNA and proteins. The chlorine atoms enhance its ability to form covalent bonds with nucleophilic sites on these biomolecules, leading to the inhibition of essential cellular processes. This makes it effective as an antimicrobial and potential anticancer agent.
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting its structure and function.
Proteins: It can bind to proteins, inhibiting their enzymatic activity and leading to cell death.
類似化合物との比較
5,7-Dichloroquinolin-8-ol: Lacks the chlorine atom at position 2, resulting in different reactivity and applications.
5,7-Diiodoquinolin-8-ol: Contains iodine atoms instead of chlorine, leading to different chemical properties and uses.
Clioquinol: A related compound with antimicrobial properties, used in medical applications.
Uniqueness: 2,5,7-Trichloroquinolin-8-ol is unique due to the presence of three chlorine atoms, which significantly enhance its reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
特性
IUPAC Name |
2,5,7-trichloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYAAVABXPAIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354060 | |
| Record name | 2,5,7-trichloroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-58-0 | |
| Record name | 2,5,7-trichloroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



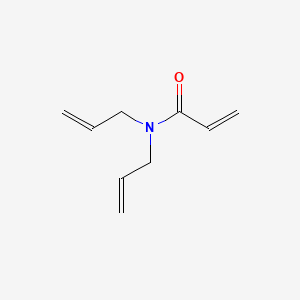
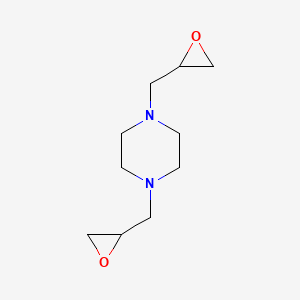

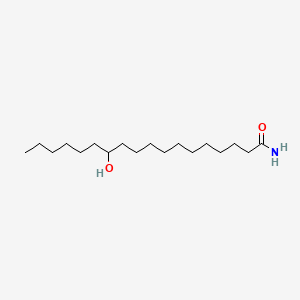
![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)






